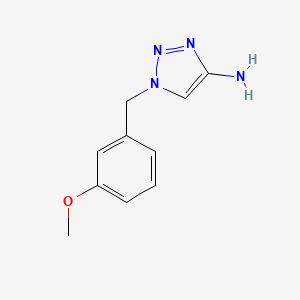

1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

1-[(3-methoxyphenyl)methyl]triazol-4-amine |

InChI |

InChI=1S/C10H12N4O/c1-15-9-4-2-3-8(5-9)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3 |

InChI Key |

AZXNGCBPAWJTRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent and efficient method to prepare 1-(3-Methoxybenzyl)-1H-1,2,3-triazol-4-amine involves the Cu(I)-catalyzed cycloaddition between an azide and a terminal alkyne. The general synthetic route is as follows:

Starting Materials : The azide precursor is 3-methoxybenzyl azide, which can be prepared by nucleophilic substitution of 3-methoxybenzyl bromide with sodium azide. The alkyne component is typically propargylamine or a protected alkyne derivative that introduces the amino group at the 4-position of the triazole.

Reaction Conditions : The CuAAC reaction is carried out in the presence of a copper(I) catalyst, commonly generated in situ from copper(II) sulfate and sodium ascorbate, under mild temperatures (room temperature to 40 °C) in solvents such as water, t-butanol, or a mixture thereof.

Mechanism : The copper(I) coordinates the terminal alkyne to activate it towards nucleophilic attack by the azide, forming a 1,2,3-triazole ring with regioselective formation of the 1,4-disubstituted product.

Outcome : This method yields this compound with high regioselectivity and purity, often exceeding 90% yield after purification.

Preparation of 3-Methoxybenzyl Azide

The azide precursor is synthesized via nucleophilic substitution:

Reaction : 3-Methoxybenzyl bromide is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80 °C).

Purification : The azide is isolated by extraction and purified by column chromatography or crystallization.

Alternative Synthetic Routes and Functionalization

While CuAAC is the gold standard, other methods have been reported for related triazole derivatives:

Base-Catalyzed Condensation : Some triazol-4-amine derivatives are synthesized by condensation of azidopyrimidines with activated methylenic compounds under base catalysis, though this is less common for the specific 3-methoxybenzyl derivative.

N-Alkylation : Post-synthesis functionalization of the triazole nitrogen (N1) can be achieved by alkylation using alkyl halides or benzyl bromides, including 3-methoxybenzyl bromide, under basic conditions to introduce the benzyl substituent.

Acetylation and Diazotization : Further modifications of the amino group at the 4-position can be performed by acetylation or conversion to azides for subsequent cycloadditions.

Representative Preparation Procedure (Example)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-Methoxybenzyl bromide + NaN3, DMF, 60 °C, 6 h | Synthesis of 3-methoxybenzyl azide | 75–85 |

| 2 | 3-Methoxybenzyl azide + propargylamine + CuSO4 + sodium ascorbate, t-BuOH/H2O, RT, 12 h | CuAAC reaction forming this compound | 80–95 |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure product | — |

Characterization and Analytical Data

FT-IR : Characteristic absorption bands include N–H stretching (~3100–3400 cm⁻¹), aromatic C–H (~3000 cm⁻¹), and triazole ring vibrations (~1600–1650 cm⁻¹).

NMR Spectroscopy : ^1H-NMR typically shows signals for the methoxy group (singlet near δ 3.4 ppm), aromatic protons (multiplets around δ 6.5–7.5 ppm), and the triazole proton (singlet near δ 8.5–9.0 ppm). The amino protons appear as a singlet or broad signal depending on solvent and temperature.

Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight consistent with C11H13N5O (calculated mass ~223.26 g/mol).

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC (Copper(I)-catalyzed azide-alkyne cycloaddition) | 3-Methoxybenzyl azide + propargylamine | CuSO4 + sodium ascorbate, RT, aqueous solvent | High regioselectivity, mild conditions, high yield | Requires preparation of azide precursor |

| N-Alkylation of 1H-1,2,3-triazol-4-amine | 1H-1,2,3-triazol-4-amine + 3-methoxybenzyl bromide | Base (e.g., NaH), polar aprotic solvent | Direct alkylation, straightforward | Possible side reactions, lower regioselectivity |

| Base-catalyzed condensation (less common) | Azidopyrimidines + activated methylene compounds | Sodium methoxide, 0–25 °C | Useful for complex derivatives | Not typical for this compound |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed:

Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Dihydrotriazole derivatives.

Substitution: Brominated or nitrated methoxybenzyl derivatives.

Scientific Research Applications

1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the methoxybenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Analogs and Their Properties

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxybenzyl group in the target compound improves water solubility compared to lipophilic substituents like 4-chlorobenzyl or trifluoromethylphenyl .

- Biological Activity : Chlorophenyl-substituted analogs (e.g., 14a–d in ) exhibit antiproliferative activity against lung cancer cells, suggesting that halogenated aryl groups may enhance cytotoxicity. The target compound’s methoxy group could instead favor interactions with polar residues in enzymes like carbonic anhydrase-II .

- Synthetic Efficiency : Yields vary significantly; S1 was synthesized in 60% yield via azide-alkyne cycloaddition , while III.22 achieved 82% yield using optimized copper(I)-catalyzed conditions .

Biological Activity

1-(3-Methoxybenzyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action based on various research findings.

The synthesis of this compound typically involves the reaction of 3-methoxybenzylamine with appropriate reagents to form the triazole ring. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity against these cancer cell lines. For instance, it was reported that compounds similar to this compound showed IC50 values comparable to established anticancer drugs like Erlotinib and Ketoconazole in specific assays .

The mechanisms underlying the anticancer effects of triazole derivatives often involve:

- Induction of Apoptosis : Studies indicated that triazole compounds can activate apoptotic pathways by increasing pro-apoptotic proteins (Bax) and decreasing anti-apoptotic proteins (Bcl-2) .

- Cell Cycle Arrest : Some derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to reduced proliferation .

Antibacterial Activity

In addition to their anticancer properties, triazole compounds have also demonstrated antibacterial activity against various pathogens. For example:

- Efficacy Against Bacteria : Studies indicate that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a dual therapeutic potential for these compounds .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other triazole derivatives:

| Compound | Anticancer Activity (IC50) | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Similar to Erlotinib | Moderate | Apoptosis induction; Cell cycle arrest |

| Other Triazole Derivatives | Varies | High | Enzyme inhibition; Apoptosis induction |

Case Studies and Research Findings

A notable study evaluated a series of triazole derivatives for their anticancer activity against MCF-7 and A549 cell lines. The findings indicated that modifications at the benzyl position significantly enhanced cytotoxicity . Another investigation focused on the antibacterial properties of similar compounds against human pathogenic bacteria, revealing a strong correlation between structural modifications and biological efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-Methoxybenzyl)-1H-1,2,3-triazol-4-amine in academic research?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" approach. This method involves reacting a 3-methoxybenzyl azide with a propargylamine derivative under catalytic conditions (e.g., CuSO₄·5H₂O and sodium ascorbate) in a solvent such as DMF or THF at room temperature . The reaction proceeds efficiently (>95% yield) to form the 1,4-disubstituted triazole core. Optimization may include microwave-assisted synthesis to reduce reaction time . Post-synthesis purification involves column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry.

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), followed by refinement using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) . Key parameters include:

- Hydrogen bonding : Intramolecular C–H⋯N interactions stabilize the triazole ring, forming S(6) motifs.

- Supramolecular packing : Intermolecular N–H⋯N and C–H⋯O bonds generate zigzag chains (R₂²(8) motifs) along crystallographic axes, as observed in analogous triazole derivatives .

A typical refinement table includes R-factors (<0.05), displacement parameters, and Hirshfeld surface analysis to validate intermolecular interactions.

Advanced: How do density functional theory (DFT) calculations enhance the understanding of this compound’s electronic and thermodynamic properties?

DFT studies (e.g., B3LYP/6-311G(d,p)) provide insights into:

- Electrostatic potential (ESP) : Maps reveal nucleophilic regions (amine group) and electrophilic sites (triazole ring), guiding reactivity predictions .

- HOMO-LUMO gaps : A narrow gap (~4.5 eV) suggests potential charge-transfer interactions, relevant for materials science applications.

- Thermodynamic properties : Calculated Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) at varying temperatures correlate with experimental thermal stability (Table 1).

| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| 298 | -120.3 | -98.7 | 72.5 |

| 400 | -135.6 | -102.4 | 83.2 |

These data align with differential scanning calorimetry (DSC) profiles for decomposition pathways .

Advanced: What role do hydrogen-bonding networks play in the solid-state assembly of this compound?

Intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) drive supramolecular polymerization . For example:

- Chain formation : Inversion-related N–H⋯N bonds create zigzag chains (R₂²(8) motifs) along the c-axis.

- Layer stacking : N–H⋯O interactions between amine and methoxy groups extend into 2D networks, as seen in related triazol-4-amine derivatives .

These interactions are critical for crystallographic stability and can influence solubility and melting behavior.

Advanced: How can researchers resolve contradictions in reported biological activity data for triazole derivatives like this compound?

Discrepancies in pharmacological studies (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from:

- Structural variations : Minor substituent changes (e.g., methoxy vs. fluoro groups) alter bioactivity .

- Assay conditions : Varying MIC (minimum inhibitory concentration) values may reflect differences in bacterial strains or solvent systems.

To mitigate contradictions:- Perform dose-response curves across multiple cell lines.

- Use molecular docking to validate target binding (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Compare with structurally characterized analogs (e.g., 5-(4-fluorophenyl)-triazole derivatives) to isolate structure-activity relationships .

Advanced: What computational and experimental strategies predict the reactivity of the triazole core toward derivatization?

- Nucleophilic substitution : The amine group at C4 undergoes acylation or sulfonylation (e.g., with acetyl chloride in CH₂Cl₂/Et₃N) .

- Electrophilic aromatic substitution : The triazole ring reacts with nitrating agents at C5, guided by DFT-predicted charge densities (Mulliken charges: C4 = -0.32 e, C5 = +0.18 e) .

- Cross-coupling : Suzuki-Miyaura reactions at C5 require Pd catalysts but are hindered by the electron-deficient triazole ring. Experimental validation via HPLC-MS monitors reaction progress .

Advanced: How do researchers address challenges in reproducing crystallographic data for this compound?

Common issues include:

- Disorder in methoxy groups : Resolved by refining occupancy ratios or using twin-law corrections in SHELXL .

- Weak diffraction : Low-temperature data collection (100 K) improves resolution.

- Polymorphism : Alternate packing modes (e.g., monoclinic vs. orthorhombic) are identified via powder XRD and DSC .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals are observed?

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 7.45 (s, 1H, triazole-H)

- δ 5.32 (s, 2H, NH₂)

- δ 4.78 (s, 2H, CH₂-methoxybenzyl)

- δ 3.81 (s, 3H, OCH₃) .

- IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N triazole).

- HRMS : [M+H]⁺ calculated for C₁₀H₁₂N₄O: 203.0934; observed: 203.0936 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.